molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No. B1608062
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 8-Ethyl-2-methylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-3-9-5-4-6-10-11 (13 (15)16)7-8 (2)14-12 (9)10/h4-7H,3H2,1-2H3, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Ethyl-2-methylquinoline-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 215.25 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
    • The synthesis of quinoline and its analogs includes traditional and green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • The results of these methods have led to the production of quinoline derivatives with significant medicinal importance .
  • Organic Chemistry

    • Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • Various synthesis protocols have been reported for the construction of the quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols .
    • The outcomes of these methods have led to the production of quinoline and its functionalized derivatives for biological and pharmaceutical activities .

Safety And Hazards

The safety data sheet (SDS) for 8-Ethyl-2-methylquinoline-4-carboxylic acid can provide detailed information on its safety and hazards .

properties

IUPAC Name

8-ethyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCJGCFXQNMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364160
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-methylquinoline-4-carboxylic acid

CAS RN

288151-72-4
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester (0.205 g) and 5N HCl combined and the solution boiled for 7 h. Solvent was removed at reduced pressure to give the title compound (0.195 g) as a yellow solid. m/z (API+): 216 (MH+), 214 (API−) 214(M-H).
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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